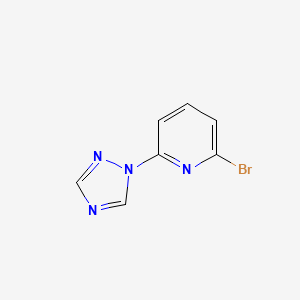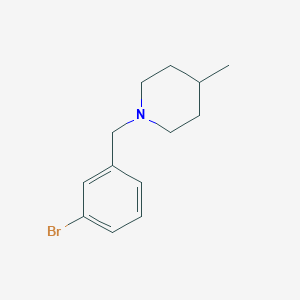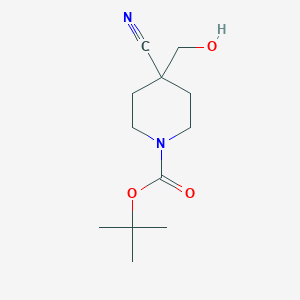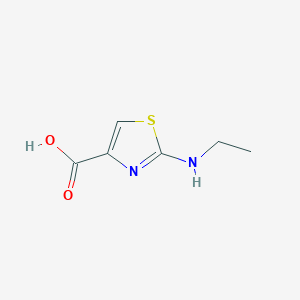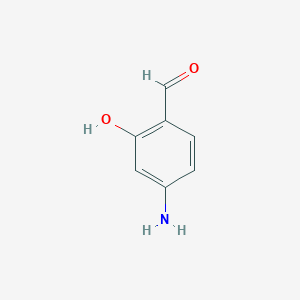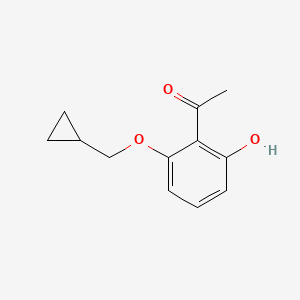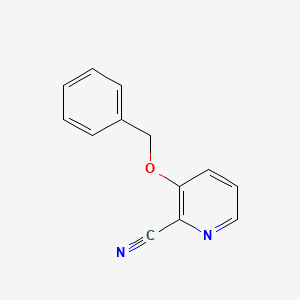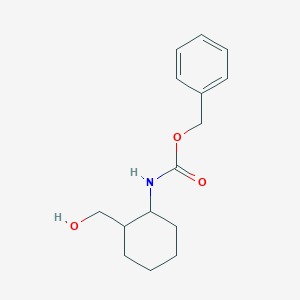![molecular formula C7H13N B1289260 5-Azaspiro[2.5]octane CAS No. 25337-01-3](/img/structure/B1289260.png)
5-Azaspiro[2.5]octane
Overview
Description
5-Azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Mechanism of Action
Target of Action
It’s worth noting that related compounds, such as 6-azaspiro[25]octanes, have been reported to act as agonists of the glucagon-like peptide-1 (GLP-1) receptor . More research is needed to confirm whether 5-Azaspiro[2.5]octane interacts with the same or similar targets.
Mode of Action
It’s known that 1-oxa-2-azaspiro[25]octane, a related compound, acts as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that this compound might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
The activation of the glp-1 receptor, a potential target of related compounds, is known to stimulate insulin release, lower plasma glucose levels, delay gastric emptying, increase satiety, suppress food intake, and promote weight loss . If this compound acts on the same or similar targets, it could potentially influence these pathways.
Result of Action
If it acts similarly to related compounds, it could potentially stimulate insulin release, lower plasma glucose levels, and influence other metabolic processes . .
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Biochemical Analysis
Biochemical Properties
5-Azaspiro[2.5]octane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as glucagon-like peptide-1 receptor (GLP-1R) agonists . These interactions are crucial as they can influence the activity of the enzymes, leading to changes in biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with the GLP-1 receptor, which plays a role in regulating insulin secretion and glucose metabolism . This interaction can lead to changes in gene expression and alterations in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the GLP-1 receptor, which involves binding to the receptor and activating it . This activation leads to a cascade of intracellular signaling events that result in changes in gene expression and enzyme activity. Additionally, this compound may inhibit or activate other enzymes, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved glucose metabolism and insulin sensitivity . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to glucose metabolism by acting on the GLP-1 receptor . This interaction can lead to changes in the levels of metabolites and alterations in metabolic flux, thereby impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues . The compound’s distribution within the body can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology . To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation. This method has proven to be more efficient and safer, producing higher concentrations of the desired product .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method involves the use of a microreactor system that ensures better control over the reaction conditions, leading to higher yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a selective electrophilic aminating agent for nucleophiles such as nitrogen, sulfur, carbon, and oxygen .
Common Reagents and Conditions: The compound reacts with common reagents like ammonia, sodium hypochlorite, and other nucleophiles under controlled conditions. The microreaction system allows for precise control over these reactions, ensuring high selectivity and yield .
Major Products: The major products formed from these reactions include various aminated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
5-Azaspiro[2.5]octane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Oxa-2-azaspiro[2.5]octane
- 2-Azaspiro[3.4]octane
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness: 5-Azaspiro[2.5]octane stands out due to its unique spirocyclic structure and its ability to act as a selective electrophilic aminating agent. This makes it highly valuable in organic synthesis and pharmaceutical development compared to its analogs .
Properties
IUPAC Name |
5-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOMGZZFCMNBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625606 | |
| Record name | 5-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25337-01-3 | |
| Record name | 5-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-Azaspiro[2.5]octane derivatives interact with ADAM metalloproteases and what are the downstream effects of this interaction?
A: While the provided research focuses on specific this compound derivatives, it highlights their potential to act as inhibitors of ADAM metalloproteases, specifically ADAM10 and HER-2 sheddase. [, ] These enzymes are involved in the shedding of cell surface proteins, including growth factors and receptors, influencing various cellular processes. [, ] Inhibiting these enzymes can modulate downstream signaling pathways related to cell growth, proliferation, and migration, making them potential targets for cancer and other diseases. [, ]
Q2: What are the pharmacokinetic properties of compound 2, particularly regarding its ability to cross the blood-brain barrier?
A: Pharmacokinetic studies in mice demonstrated that compound 2 effectively crosses the blood-brain barrier. [] This characteristic makes it a potentially valuable pharmacological tool for investigating the role of ADAM10 in the central nervous system and for exploring its potential therapeutic applications in neurological diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




